molecular formula C7H6BF3O4 B6297357 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid CAS No. 2364439-35-8

4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid

Cat. No.: B6297357
CAS No.: 2364439-35-8
M. Wt: 221.93 g/mol
InChI Key: VFONOIYZYXRMSR-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Pathways

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Further, the compound’s efficacy could be influenced by factors such as pH, presence of other molecules, and specific conditions within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4-hydroxy-2-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may involve the use of more robust and cost-effective catalysts and reagents to reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both a hydroxy group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

IUPAC Name

[4-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-3-4(12)1-2-5(6)8(13)14/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFONOIYZYXRMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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